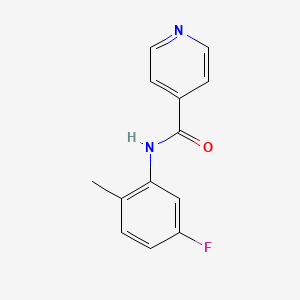

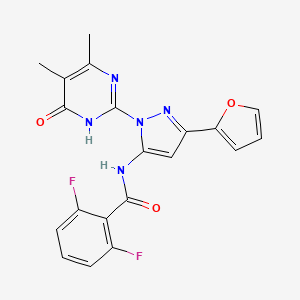

N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

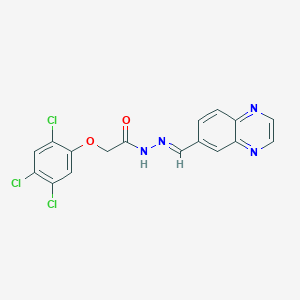

“N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide” is a chemical compound with the CAS Number: 851175-16-1 . It has a molecular weight of 230.24 . The IUPAC name for this compound is N-(5-fluoro-2-methylphenyl)isonicotinamide .

Synthesis Analysis

The synthesis of fluorinated pyridines like “this compound” has been a topic of interest in recent years . N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines . They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11FN2O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17) . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Selective Met Kinase Inhibition

N-(4-(2-Aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, a class of compounds to which N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide belongs, have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown promise in cancer treatment, with one analogue demonstrating complete tumor stasis in a gastric carcinoma model following oral administration (Schroeder et al., 2009).

Alzheimer's Disease Research

A selective serotonin 1A molecular imaging probe, closely related to this compound, has been used in positron emission tomography (PET) studies for quantifying receptor densities in the brains of Alzheimer's disease patients. This research has provided valuable insights into the neurological changes associated with Alzheimer's disease (Kepe et al., 2006).

Polymer Chemistry

In the field of polymer chemistry, derivatives of this compound have been used in the synthesis of new aromatic polyamides. These polymers exhibit high thermal stability and solubility in various organic solvents, making them useful for industrial applications (Hsiao, Yang, & Lin, 1999).

Serotonin Uptake Inhibition

A compound closely related to this compound, named Wy 27587, has been studied for its potent inhibition of serotonin uptake in both brain synaptosomes and platelets. This property suggests potential applications in treating disorders related to serotonin dysregulation (Billingsley et al., 1989).

Molecular Docking and Anticancer Activity

Compounds structurally similar to this compound have been synthesized and evaluated for their antidepressant and nootropic activities. Their structures have been confirmed by various spectroscopic methods and computational chemistry analyses, showing potential for therapeutic use in CNS disorders (Thomas et al., 2016).

Direcciones Futuras

Fluorinated pyridines have been gaining interest due to their interesting and unusual physical, chemical, and biological properties . They have potential applications in various fields including medicine and agriculture . The development of fluorinated chemicals has been steadily increased due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, and the accumulation of basic and advanced knowledge of the fluorine chemistry .

Mecanismo De Acción

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .Mode of action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets. These pathways can include those involved in inflammation, cancer, viral infections, and more .Pharmacokinetics

The ADME properties of indole derivatives can also vary widely. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its absorption, distribution, metabolism, and excretion .Result of action

The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others .Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .Propiedades

IUPAC Name |

N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFWRVYZYQAQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one](/img/structure/B2958462.png)

![2-(8-(benzylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2958463.png)

![ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958466.png)

![6-chloro-2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2958468.png)

![2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958476.png)

![Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate](/img/structure/B2958481.png)